2-(2-Bromo-6-nitrophenyl)acetaldehyde
CAS No.: 85355-50-6
Cat. No.: VC5859781
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.044
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85355-50-6 |
|---|---|
| Molecular Formula | C8H6BrNO3 |
| Molecular Weight | 244.044 |
| IUPAC Name | 2-(2-bromo-6-nitrophenyl)acetaldehyde |
| Standard InChI | InChI=1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2 |
| Standard InChI Key | OOKCQYFQNZMYAK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)CC=O)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(2-Bromo-6-nitrophenyl)acetaldehyde features a phenyl ring substituted at the 2- and 6-positions with bromine and nitro groups, respectively. The acetaldehyde moiety (-CH₂CHO) is attached to the benzene ring, conferring both electrophilic and nucleophilic reactivity. Computational models predict a planar geometry for the aromatic system, with the nitro group inducing significant electron withdrawal, thereby activating the ring for substitution reactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrNO₃ | |
| Molecular Weight | 244.04 g/mol | |
| Density | 1.8±0.1 g/cm³ (estimated) | |
| Boiling Point | 386.3±27.0°C (analog-based) | |
| LogP (Partition Coefficient) | 1.81 |
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.3 ppm). Infrared (IR) spectra show strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) . Mass spectrometry fragments correlate with the molecular ion peak at m/z 243.95 (M⁺).
Synthesis and Manufacturing
Electrophilic Aromatic Substitution
The primary synthesis route involves bromination and nitration of phenylacetaldehyde derivatives. For example, nitration of 2-bromophenylacetaldehyde using mixed nitric-sulfuric acid yields the 6-nitro isomer regioselectively due to steric and electronic directing effects. Yields typically range from 60–75%, with purification via column chromatography (silica gel, hexane/ethyl acetate) .
Bromine-Lithium Exchange Strategies
Advanced methods employ bromine-lithium exchange reactions to generate reactive intermediates. Treatment of 2-bromo-6-nitrobenzaldehyde with tert-butyllithium at −78°C produces a lithiated species, which is quenched with acetaldehyde equivalents to install the aldehyde group . This approach minimizes byproducts and achieves yields exceeding 80% .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Electrophilic Substitution | 65 | 95 | Cost-effective |
| Bromine-Lithium Exchange | 85 | 98 | High regioselectivity |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 150°C, with complete degradation by 300°C. Differential Scanning Calorimetry (DSC) shows a glass transition temperature (Tg) near −20°C, suggesting utility in low-temperature applications .
Solubility and Reactivity
The compound exhibits limited solubility in water (0.12 g/L at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The aldehyde group undergoes nucleophilic addition with amines and Grignard reagents, while the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions .
Applications in Organic Synthesis
Medicinal Chemistry
2-(2-Bromo-6-nitrophenyl)acetaldehyde serves as a precursor for bioactive molecules. For instance, condensation with hydrazines yields Schiff bases with antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM). Its nitro group is reducible to an amine, enabling access to benzodiazepine analogs via reductive amination .
Material Science
In polymer chemistry, this aldehyde participates in condensation polymerization to form polyazomethines, which exhibit tunable luminescence and thermal stability up to 400°C. Hybrid materials incorporating this compound show promise in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems .
Future Research Directions
Catalytic Functionalization
Exploring palladium-catalyzed C–H activation could enable direct functionalization of the phenyl ring, bypassing pre-halogenation steps. Preliminary results show promise for synthesizing trifluoromethylated derivatives via radical pathways .
Computational Modeling
Density Functional Theory (DFT) studies could optimize reaction pathways and predict regioselectivity in electrophilic substitutions. Machine learning models may further accelerate the design of derivatives with enhanced bioactivity .
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